
1-(2-bromoethyl)-1H-pyrazole
Overview
Description
1-(2-Bromoethyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a bromoethyl group attached to the pyrazole ring
Mechanism of Action
Target of Action
Bromoethyl compounds are generally known to interact with various enzymes and proteins, serving as building blocks for complex organic molecules . They also act as intermediates in industrial processes and play a crucial role in research settings where exploration of organic reactions and mechanisms is undertaken .
Mode of Action
For instance, 2-(2-bromoethyl)-1,3-dioxolane undergoes copper-catalyzed borylation with bis(pinacolato)diboron, followed by treatment with potassium bifluoride, to afford a key organotrifluoroborate reagent . This suggests that 1-(2-bromoethyl)-1H-pyrazole might also undergo similar reactions, interacting with its targets and causing subsequent changes.
Biochemical Pathways
It’s worth noting that bromoethyl compounds have been used in the synthesis of β-peptidomimetics, which are molecular structures mimicking the function of natural peptides . This suggests that this compound could potentially affect peptide-related biochemical pathways and their downstream effects.
Result of Action
Given its potential role in the synthesis of β-peptidomimetics , it could potentially influence the activity of these peptide mimics, thereby affecting cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of pyrazole with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups such as amines, thiols, or hydroxyl groups.
Scientific Research Applications
Biological Activities
Research indicates that pyrazole derivatives exhibit a wide range of biological activities. The following table summarizes some key findings related to the biological applications of 1-(2-bromoethyl)-1H-pyrazole and its derivatives:
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound derivatives for their pharmacological effects:
- Anticancer Activity : A study reported that certain pyrazole derivatives showed significant cytotoxicity against human cancer cell lines, suggesting their potential as anticancer agents. This was attributed to their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation pathways .
- Anti-inflammatory Effects : In vivo experiments demonstrated that this compound derivatives exhibited potent anti-inflammatory activity in carrageenan-induced paw edema models. Compounds derived from this structure were found to be more effective than standard anti-inflammatory drugs like indomethacin .
- Antimicrobial Properties : Research has shown that these pyrazole derivatives possess antimicrobial activity against a variety of pathogens. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results that could lead to new antimicrobial agents .
- Neuroprotective Potential : The compound has been investigated for its neuroprotective effects, particularly as a monoamine oxidase B (MAO-B) inhibitor. This activity is significant for developing treatments for neurodegenerative disorders such as Parkinson's disease .
Comparison with Similar Compounds
1-(2-Chloroethyl)-1H-pyrazole: Similar in structure but with a chloroethyl group instead of a bromoethyl group.
1-(2-Iodoethyl)-1H-pyrazole: Contains an iodoethyl group, which can exhibit different reactivity due to the larger size and different electronegativity of iodine.
1-(2-Fluoroethyl)-1H-pyrazole: Features a fluoroethyl group, which can influence the compound’s reactivity and biological activity.
Uniqueness: 1-(2-Bromoethyl)-1H-pyrazole is unique due to the presence of the bromoethyl group, which imparts specific reactivity and properties. The bromine atom’s size and electronegativity can influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Biological Activity
1-(2-bromoethyl)-1H-pyrazole is a member of the pyrazole family, known for its diverse biological activities and potential therapeutic applications. This compound, characterized by the presence of a bromoethyl substituent on the pyrazole ring, has garnered attention in medicinal chemistry due to its reactivity and biological properties.
Chemical Structure and Properties
- Molecular Formula : CHBrN
- Molecular Weight : Approximately 255.94 g/mol
- Structural Characteristics : The compound features a five-membered ring containing two nitrogen atoms, with a bromoethyl group attached to the first carbon atom of the pyrazole ring.
Pharmacological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Similar compounds in the pyrazole class have demonstrated efficacy against various bacterial strains, suggesting that this compound may also possess antimicrobial properties .
- Anticancer Potential : Preliminary studies indicate that derivatives of pyrazoles can inhibit cancer cell proliferation, making them candidates for further investigation as anticancer agents.
- Anti-inflammatory Effects : Pyrazoles are often associated with anti-inflammatory activities, which may be relevant for this compound as well .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the bromoethyl group facilitates nucleophilic substitution reactions, allowing the compound to interact with various biological macromolecules such as proteins and enzymes. This interaction may lead to alterations in biochemical pathways relevant to disease processes.
Comparative Analysis with Related Compounds
The activity of this compound can be contextualized by comparing it with other pyrazole derivatives:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
1-(2-Bromoethyl)-2-methyl-1H-imidazole | Contains an imidazole ring | Varies from pyrazole derivatives |
4-(2-Bromoethyl)-1-methyl-1H-pyrazole | Methyl substitution at position 4 | Potentially different reactivity patterns |
1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole | Dimethyl substitutions enhance lipophilicity | May exhibit distinct pharmacological properties |
These comparisons illustrate how variations in substituents can influence both chemical behavior and biological activity, highlighting the uniqueness of this compound within this class of compounds.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazoles, providing insights into their therapeutic potential:
- Antimicrobial Studies : Research has shown that certain pyrazole derivatives exhibit significant antibacterial activity against strains such as E. coli and S. aureus. These findings suggest that this compound could be effective against similar pathogens .
- Anti-inflammatory Research : A study on related compounds demonstrated comparable anti-inflammatory effects to established non-steroidal anti-inflammatory drugs (NSAIDs), indicating potential for clinical applications in treating inflammatory conditions .
Properties
IUPAC Name |
1-(2-bromoethyl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c6-2-5-8-4-1-3-7-8/h1,3-4H,2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSTUXCXMBDZRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348993 | |
Record name | 1-(2-bromoethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119291-22-4 | |
Record name | 1-(2-bromoethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Bromoethyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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